1-Pentadecanol, 2,6,10,14-tetramethyl-
Overview
Description
1-Pentadecanol, 2,6,10,14-tetramethyl- is a chemical compound with the molecular formula C19H40O. It is a type of alcohol that is characterized by the presence of four methyl groups attached to the carbon chain at positions 2, 6, 10, and 14.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentadecanol, 2,6,10,14-tetramethyl- can be synthesized through various organic synthesis methods. One common approach involves the reduction of the corresponding ketone, 2,6,10,14-tetramethylpentadecan-1-one, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 1-Pentadecanol, 2,6,10,14-tetramethyl- often involves catalytic hydrogenation of the corresponding ketone. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions
1-Pentadecanol, 2,6,10,14-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like sodium azide (NaN3)
Major Products Formed
Oxidation: 2,6,10,14-tetramethylpentadecan-1-one, 2,6,10,14-tetramethylpentadecanoic acid
Reduction: 2,6,10,14-tetramethylpentadecane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Pentadecanol, 2,6,10,14-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Pentadecanol, 2,6,10,14-tetramethyl- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. Its hydrophobic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and function .
Comparison with Similar Compounds
1-Pentadecanol, 2,6,10,14-tetramethyl- can be compared with other similar compounds such as:
2,6,10,14-Tetramethylpentadecane: Similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,6,10,14-Tetramethylpentadecan-1-one: The ketone analog, which has different reactivity and applications.
2,6,10,14-Tetramethylpentadecanoic acid: The carboxylic acid analog, which has distinct chemical properties and uses
These comparisons highlight the unique reactivity and applications of 1-Pentadecanol, 2,6,10,14-tetramethyl- due to the presence of the hydroxyl group.
Properties
IUPAC Name |
2,6,10,14-tetramethylpentadecan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20/h16-20H,6-15H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGXSLWSZWYHER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944558 | |
Record name | 2,6,10,14-Tetramethylpentadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21964-37-4 | |
Record name | 1-Pentadecanol, 2,6,10,14-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021964374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,10,14-Tetramethylpentadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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